[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate
Overview
Description
[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2,4,4-trimethylpentan-2-yl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Known for its antioxidant activity and use in lubricating oil synthesis.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Used as a chemically differentiated building block in organic synthesis and medicinal chemistry.
Uniqueness
[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both carbamate and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-(3-methylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-16-8-7-9-18(14-16)23-20(24)25-19-12-10-17(11-13-19)22(5,6)15-21(2,3)4/h7-14H,15H2,1-6H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYGJXWPQDLMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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